Trimethylsilyl crotonate

Description

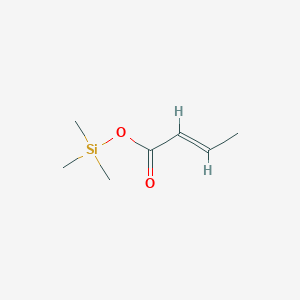

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSIPIZCRNSAV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18269-64-2 | |

| Record name | Trimethylsilyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethylsilyl crotonate molecular formula and weight

An In-depth Technical Guide to Trimethylsilyl Crotonate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides core technical data on this compound, a silyl enol ether utilized in organic synthesis.

Chemical Identity and Properties

This compound, identified by the CAS Number 18269-64-2, is a clear, colorless liquid.[1][2] It is a derivative of crotonic acid and contains a trimethylsilyl group. The compound's key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂Si[1] |

| Molecular Weight | 158.27 g/mol [1] |

| Boiling Point | 49-50 °C at 10 mm Hg[1][2] |

| Density | 0.897 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.4252[1][2] |

Structural Composition

The molecular structure of this compound is composed of a central silicon atom bonded to three methyl groups and an oxygen atom, which is in turn part of a crotonate group. The elemental composition is fundamental to its reactivity and is visualized below.

Caption: Elemental and functional group composition of this compound.

References

Physical properties of Trimethylsilyl crotonate

An In-depth Technical Guide to the Physical Properties of Trimethylsilyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound. The information is presented to support its application in research, particularly in chemical synthesis and drug development. All quantitative data is summarized for clarity, and a logical diagram of the compound's properties is provided.

Core Physical and Chemical Properties

This compound is a silyl enol ether of crotonic acid. It is a clear, colorless liquid at room temperature.[1] Its fundamental identifiers and properties are crucial for its proper handling, storage, and application in synthetic chemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 18269-64-2 |

| Molecular Formula | C₇H₁₄O₂Si |

| Synonyms | Trimethylsilyl (E)-but-2-enoate, CH₃CHCHCOOSi(CH₃)₃, Trimethylsilyl-2-Butenoic Acid |

| InChI | InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+ |

| InChIKey | VZRSIPIZCRNSAV-AATRIKPKSA-N |

| SMILES | C/C=C/C(=O)O--INVALID-LINK--(C)C |

Table 2: Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Weight | 158.27 g/mol | |

| Appearance | Clear colorless liquid | |

| Boiling Point | 49-50 °C | at 10 mmHg |

| Density | 0.897 g/mL | at 25 °C |

| Refractive Index (n20/D) | 1.4252 | at 20 °C |

| Flash Point | 104 °F | |

| Vapor Pressure | 6.61 mmHg | at 25 °C |

| Storage Temperature | 0-6 °C |

Experimental Methodologies

The physical properties listed above are determined by standard experimental techniques as documented in chemical literature. While specific experimental protocols for this compound are not detailed in the provided search results, the general methodologies are as follows:

-

Boiling Point: The boiling point is determined by distillation at a specified pressure (in this case, reduced pressure at 10 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density: The density is typically measured using a pycnometer or a digital density meter at a controlled temperature (25 °C). It is calculated as the mass of the substance divided by its volume.

-

Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when passing through the liquid. The measurement is standardized at a specific wavelength of light (the D-line of sodium, 589 nm) and temperature (20 °C).

Structural and Property Overview

The following diagram illustrates the relationship between the core chemical structure of this compound and its key physical properties.

Caption: Overview of this compound's key properties.

References

Trimethylsilyl Crotonate: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl crotonate (CAS No. 18269-64-2) is an organosilicon compound utilized in various organic syntheses. As with any chemical reagent, a thorough understanding of its potential hazards and safe handling procedures is paramount for ensuring laboratory safety. This technical guide provides a consolidated overview of the available safety data for this compound, intended to inform researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

A clear understanding of the physical state and properties of a chemical is the first step in a robust safety assessment. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂Si | [1] |

| Molecular Weight | 158.27 g/mol | [1] |

| Appearance | Clear colourless liquid | [1] |

| Boiling Point | 49-50 °C at 10 mm Hg | [1] |

| Flash Point | 104 °F (40 °C) | [1] |

| Density | 0.897 g/mL at 25 °C | [1] |

| Vapor Pressure | 6.61 mmHg at 25°C | [1] |

| Refractive Index | n20/D 1.4252 | [1] |

| Storage Temperature | 0-6°C | [1] |

Hazard Identification and Classification

Based on available data, this compound is classified as a flammable liquid and an irritant. The following table outlines its hazard classification.

| Hazard Classification | Code | Description | Reference |

| Hazard Codes | F, Xi | Flammable, Irritant | [1] |

| Risk Statements | 11-36/37/38 | Highly flammable. Irritating to eyes, respiratory system and skin. | [1] |

| Safety Statements | 16-26-36 | Keep away from sources of ignition - No smoking. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing. | [1] |

| RIDADR | UN 3272 3/PG 3 | Esters, n.o.s. | [1] |

| WGK Germany | 3 | Water hazard class 3 (self-assessment): severely hazardous for water. | [1] |

Experimental Protocols

Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of personal protection. The following diagram outlines a general workflow for selecting PPE.

Handling and Storage

Proper handling and storage are crucial to minimize risks.

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[2] Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. Recommended storage temperature is between 0-6°C.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following diagram illustrates the general first aid procedures for exposure to an irritant and flammable chemical like this compound.

Firefighting Measures

This compound is a flammable liquid.

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media : A solid stream of water may be ineffective and may spread the fire.

-

Specific Hazards : Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

The following diagram shows a logical workflow for responding to a fire involving a flammable liquid.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Trimethylsilyl Crotonate from Crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylsilyl crotonate from crotonic acid, a key silylation reaction in organic synthesis. The document details established experimental protocols, presents available quantitative data, and offers insights into the reaction workflow and underlying principles. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

Silylation is a fundamental chemical process that involves the replacement of an active proton, typically from a hydroxyl, thiol, or amine group, with a silyl group. In the context of carboxylic acids, silylation of the acidic proton of the carboxyl group affords silyl esters. Trimethylsilyl (TMS) esters, such as this compound, are versatile intermediates in organic synthesis. They serve as protecting groups for carboxylic acids, enhancing their solubility in organic solvents and allowing for subsequent reactions at other functional groups within the molecule. The silylation of crotonic acid to form this compound is a valuable transformation for introducing the crotonate moiety in various synthetic routes.

Synthetic Methodologies

The synthesis of this compound from crotonic acid can be achieved through several methods, primarily involving the reaction of crotonic acid with a suitable silylating agent. The two most common and effective methods are detailed below.

Method 1: Using Trimethylsilyl Chloride (TMSCl) and a Base

A widely employed method for the silylation of carboxylic acids involves the use of trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N) or imidazole. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the silyl ester.

Reaction Scheme:

Method 2: Using Hexamethyldisilazane (HMDS)

Hexamethyldisilazane (HMDS) is another effective silylating agent for carboxylic acids. The reaction with HMDS produces ammonia as the only byproduct, which is easily removed from the reaction mixture. This method can be performed under neutral conditions and often provides high yields. In some cases, a catalytic amount of a protic or Lewis acid, such as iodine (I₂), can be used to accelerate the reaction.

Reaction Scheme:

Quantitative Data

While specific yield data for the synthesis of this compound is not extensively tabulated across a wide range of conditions in the readily available literature, high yields are generally reported for the silylation of carboxylic acids using the methods described above. The optimization of reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield.

| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Trimethylsilyl Chloride (TMSCl) | Triethylamine | Dichloromethane (CH₂Cl₂) | Room Temperature | >90 | General Procedure |

| Trimethylsilyl Chloride (TMSCl) | Imidazole | Dichloromethane (CH₂Cl₂) | Room Temperature | >90 | General Procedure |

| Hexamethyldisilazane (HMDS) | Catalytic Iodine (I₂) | Neat (Solvent-free) | Reflux | High | [1] |

Note: The yields are generalized from procedures for silylating carboxylic acids and may vary for the specific synthesis of this compound. Optimization studies are recommended to determine the optimal conditions for this specific transformation.[2][3][4][5]

Detailed Experimental Protocols

The following are detailed experimental protocols that can be adapted for the synthesis of this compound.

Protocol for Synthesis using Trimethylsilyl Chloride and Triethylamine

Materials:

-

Crotonic acid

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve crotonic acid (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add trimethylsilyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with cold saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to afford the pure product.

Protocol for Synthesis using Hexamethyldisilazane and Catalytic Iodine

Materials:

-

Crotonic acid

-

Hexamethyldisilazane (HMDS)

-

Iodine (I₂)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add crotonic acid (1.0 eq) and hexamethyldisilazane (0.5 - 1.0 eq).

-

Add a catalytic amount of iodine (e.g., 1-5 mol%).

-

Heat the reaction mixture to reflux with stirring. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, the excess HMDS and ammonia can be removed under reduced pressure.

-

The resulting this compound is often of high purity and may not require further purification. If necessary, it can be purified by fractional distillation under reduced pressure.[1]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are essential for this purpose.

Spectroscopic Data for this compound (CH₃CH=CHCOOSi(CH₃)₃):

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Protons | ~0.3 | s | - | 9H | Si(CH₃)₃ |

| Protons | ~1.9 | dd | ~6.9, ~1.7 | 3H | CH₃-CH= |

| Protons | ~5.8 | dq | ~15.6, ~1.7 | 1H | =CH-COO |

| Protons | ~7.0 | dq | ~15.6, ~6.9 | 1H | CH₃-CH= |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbon | ~-0.5 | Si(CH₃)₃ |

| Carbon | ~18.0 | CH₃-CH= |

| Carbon | ~123.0 | =CH-COO |

| Carbon | ~145.0 | CH₃-CH= |

| Carbon | ~166.0 | C=O |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound.

Caption: Workflow for the synthesis of this compound using TMSCl.

Caption: Workflow for the synthesis of this compound using HMDS.

Conclusion

The synthesis of this compound from crotonic acid is a straightforward and high-yielding reaction that can be accomplished using standard laboratory techniques. The choice of silylating agent and reaction conditions can be tailored to the specific requirements of the synthetic route. This guide provides the necessary information for researchers and professionals to successfully prepare and characterize this valuable synthetic intermediate. Further optimization of the presented protocols may lead to improved yields and process efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4429145A - Preparation of trimethylsilyl cyanide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Key Reactive Sites of Trimethylsilyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl crotonate is a versatile bifunctional molecule possessing multiple reactive centers that render it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the key reactive sites on the this compound molecule, detailing its reactivity towards nucleophilic and electrophilic reagents. The primary sites of reactivity—the α-carbon, the β-carbon, and the carbon-carbon double bond—are discussed in the context of major reaction classes, including Mukaiyama aldol reactions, Michael additions, and cycloaddition reactions. This document aims to serve as a detailed resource for researchers, scientists, and drug development professionals by summarizing key reactive pathways, presenting available quantitative data, and outlining relevant experimental considerations.

Introduction

This compound, a silyl enol ether derivative of crotonic acid, is characterized by the presence of an α,β-unsaturated ester moiety and a trimethylsilyl ether group. This unique structural arrangement confers a rich and varied chemical reactivity upon the molecule, making it a subject of significant interest in the field of synthetic organic chemistry. The interplay between the electron-withdrawing nature of the carbonyl group and the electron-donating capacity of the silyloxy group dictates the molecule's behavior in a wide array of chemical transformations. Understanding the key reactive sites is paramount for effectively utilizing this reagent in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.

Key Reactive Sites and Reaction Pathways

The reactivity of this compound is primarily centered around three key locations within the molecule: the nucleophilic α-carbon, the electrophilic β-carbon, and the π-system of the carbon-carbon double bond.

The α-Carbon: A Nucleophilic Center

The α-carbon of this compound is a prominent nucleophilic site. This reactivity is a direct consequence of the molecule's nature as a silyl enol ether. The electron-donating trimethylsilyloxy group increases the electron density of the double bond, making the α-carbon susceptible to attack by electrophiles. This behavior is most notably exploited in Mukaiyama aldol reactions .

In a typical Mukaiyama aldol reaction, a Lewis acid activates a carbonyl compound (an aldehyde or ketone), which then undergoes nucleophilic attack by the silyl enol ether at the α-position. This reaction is a powerful tool for carbon-carbon bond formation.

Diastereoselectivity: The stereochemical outcome of the Mukaiyama aldol reaction with this compound is influenced by several factors, including the geometry of the silyl enol ether (E vs. Z), the nature of the Lewis acid, the aldehyde, and the reaction conditions. Generally, the reaction proceeds through an open transition state.

While specific quantitative data for the diastereoselectivity of this compound in Mukaiyama aldol reactions is not extensively tabulated in readily available literature, the general principles governing silyl enol ethers apply. For instance, the choice of Lewis acid can significantly influence the syn/anti ratio of the aldol product.

Experimental Considerations: A general procedure for a Lewis acid-mediated aldol reaction of a silyl enol ether with an aldehyde is as follows:

-

The aldehyde is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (typically -78 °C) under an inert atmosphere.

-

A Lewis acid (e.g., titanium tetrachloride or boron trifluoride etherate) is added dropwise to the aldehyde solution.

-

The this compound is then added to the reaction mixture.

-

The reaction is stirred at the low temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

The product is extracted, the organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography.

The β-Carbon: An Electrophilic Center

In contrast to the nucleophilic α-carbon, the β-carbon of this compound is an electrophilic site. This is due to the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon. This electrophilicity makes this compound a classic Michael acceptor.

Michael Addition Reactions: In a Michael or conjugate addition reaction, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. A wide range of nucleophiles can be employed, including organocuprates (Gilman reagents), enamines, and soft enolates.

An In-depth Technical Guide on the Stability and Storage of Trimethylsilyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trimethylsilyl crotonate. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in drug discovery and organic synthesis, ensuring the integrity of experimental outcomes and the safety of laboratory personnel.

Core Stability Profile

This compound is a moisture-sensitive compound. The primary degradation pathway is hydrolysis, which cleaves the silyl ether bond to yield crotonic acid and trimethylsilanol. The latter can subsequently dimerize to form hexamethyldisiloxane. Exposure to moisture, acids, and bases can catalyze this degradation. Due to the presence of a double bond, there is also a potential for polymerization, although this is less commonly reported as a stability issue under normal storage conditions compared to hydrolysis.

The stability of this compound is paramount for its successful application in chemical reactions where it serves as a nucleophile or a protecting group. Degradation to crotonic acid can alter reaction pathways and lead to the formation of impurities, complicating purification and reducing yields.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, adherence to strict storage and handling protocols is essential. The following table summarizes the recommended conditions based on safety data sheets and general chemical principles for silyl ethers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-6°C | To minimize degradation kinetics and vapor pressure. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1][2] | To prevent exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, dry glass container | To prevent moisture ingress and potential reactions with container materials. |

| Light Exposure | Store in the dark or in an amber bottle | To prevent potential light-induced reactions, although less critical than moisture. |

| Incompatible Materials | Water, moisture, strong acids, strong bases, strong oxidizing agents[1][3][4] | These substances readily promote hydrolysis and other degradation reactions. |

| Handling | In a fume hood, using dry syringes/needles and glassware | To ensure safety and prevent contamination with atmospheric moisture. |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

Figure 1. Primary degradation pathway of this compound via hydrolysis.

Experimental Protocols for Stability Assessment

While specific stability data for this compound is not extensively published, a general protocol for assessing its stability can be designed based on established guidelines for chemical reagents.

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

-

This compound (minimum of two batches, one of which is nearing its recommended re-test date)

-

Inert gas (Argon or Nitrogen)

-

Dry, sealed vials

-

Controlled environment chambers (for temperature and humidity control)

-

Analytical instrumentation (GC-FID/MS, ¹H NMR)

-

Deuterated solvents (for NMR)

-

Anhydrous solvents (for GC)

Methodology:

-

Sample Preparation: Aliquot this compound into vials under an inert atmosphere. Prepare sets of samples for each storage condition to be tested.

-

Storage Conditions: Place the vials in controlled environment chambers set to the desired conditions (e.g., refrigerated at 4°C, room temperature at 25°C/60% RH, and accelerated conditions at 40°C/75% RH).

-

Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

Analytical Testing:

-

Gas Chromatography (GC): Use a validated GC method to determine the purity of this compound and to quantify any degradation products. Derivatization of potential degradation products (like crotonic acid) may be necessary to improve volatility and peak shape.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Acquire ¹H NMR spectra to confirm the structure of the compound and to detect and identify any degradation products. The integration of signals can be used to estimate the relative amounts of the parent compound and its impurities.

-

Appearance: Visually inspect the samples for any changes in color or clarity.

-

The following table outlines the parameters for a proposed stability study.

| Parameter | Test | Acceptance Criteria |

| Assay | GC-FID | ≥ 98.0% of initial value |

| Degradation Products | GC-FID/MS, ¹H NMR | Report any degradation product > 0.1%. Total degradation products not to exceed 1.0%. |

| Appearance | Visual Inspection | Clear, colorless liquid |

| Identity | ¹H NMR | Spectrum conforms to the reference spectrum of this compound |

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for conducting a stability study on this compound.

Figure 2. Proposed experimental workflow for a this compound stability study.

Conclusion

The stability of this compound is critically dependent on the exclusion of moisture. Proper storage under refrigerated conditions and an inert atmosphere is essential to maintain its quality and ensure reliable performance in chemical syntheses. For critical applications, it is recommended to perform periodic purity checks using techniques such as GC or NMR, especially for older batches or if there is any suspicion of improper handling. The implementation of a formal stability testing program, as outlined in this guide, can provide valuable data to establish an appropriate shelf life and ensure the consistent quality of this important reagent.

References

A Technical Guide to Sourcing and Purity Assessment of Trimethylsilyl Crotonate for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical cornerstone of experimental success and regulatory compliance. Trimethylsilyl crotonate (CAS No. 18269-64-2), a versatile silyl enol ether, serves as a key intermediate in various organic syntheses, including the formation of carbon-carbon bonds in the development of complex molecular architectures for novel therapeutics. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, alongside recommended protocols for its quality assessment.

Commercial Availability and Supplier Specifications

Sourcing high-purity this compound requires careful consideration of supplier specifications. While the compound is listed by several chemical suppliers, the availability of grades with purities exceeding 95% is limited based on publicly accessible data. Researchers should anticipate the need for in-house purification or rigorous quality control of commercially available lots.

Below is a summary of a representative commercial supplier for this compound. It is imperative to request a certificate of analysis (CoA) from any potential supplier for lot-specific purity data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Notes |

| Alfa Chemistry | This compound | 18269-64-2 | C₇H₁₄O₂Si | 158.27 g/mol | 95%+ | Designed for research and industrial production.[1] |

Experimental Protocols for Quality Assessment

Given the variability in commercially available purities, independent verification is highly recommended. The following are detailed methodologies for key experiments to assess the purity and identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the purity of this compound and identifying any volatile impurities.[2][3]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity, volatile organic solvent such as dichloromethane or hexane.

-

GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at a temperature of 250°C. A split injection mode is recommended to avoid column overloading.

-

Gas Chromatography Separation:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and can also be used for quantitative purity assessment (qNMR).[4]

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard with a distinct resonance (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

-

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: Verify the presence of characteristic signals for the trimethylsilyl group (a sharp singlet around 0.2 ppm), and the protons of the crotonate moiety (vinylic protons and the methyl group). The integration of these signals should be consistent with the structure.

-

-

¹³C NMR Spectroscopy:

-

Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Analysis: Confirm the presence of the expected number of carbon signals corresponding to the structure of this compound.

-

-

Quantitative NMR (qNMR):

-

Analysis: By comparing the integral of a characteristic proton signal of this compound with the integral of the known amount of the internal standard, the absolute purity of the sample can be calculated.

-

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical quality control workflow and a hypothetical signaling pathway where a derivative of this reagent might be involved.

Caption: Quality control workflow for this compound.

Caption: API synthesis and its role in a signaling pathway.

References

An In-depth Technical Guide to the Spectral Data of Trimethylsilyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for trimethylsilyl crotonate, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established principles of spectroscopy. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to assist researchers in their laboratory work.

Data Presentation

The following tables summarize the predicted quantitative spectral data for this compound (CAS No. 18269-64-2; Molecular Formula: C₇H₁₄O₂Si; Molecular Weight: 158.27 g/mol ). These predictions are derived from the analysis of similar compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.25 | Singlet | 9H | Si(CH₃)₃ |

| ~ 1.85 | Doublet | 3H | =CH-CH ₃ |

| ~ 5.80 | Doublet of Quartets | 1H | O=C-CH = |

| ~ 6.90 | Doublet of Quartets | 1H | =CH -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ -0.5 | Si(C H₃)₃ |

| ~ 18.0 | =CH-C H₃ |

| ~ 123.0 | O=C-C H= |

| ~ 145.0 | =C H-CH₃ |

| ~ 166.0 | C =O |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 | Medium | C-H stretch (sp³) |

| ~ 1715 | Strong | C=O stretch (ester) |

| ~ 1650 | Medium | C=C stretch (alkene) |

| ~ 1250 | Strong | Si-CH₃ symmetric deformation |

| ~ 1100 | Strong | Si-O-C stretch |

| ~ 845 | Strong | Si-C stretch |

Sample phase: Neat liquid.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 158 | Moderate | [M]⁺ (Molecular ion) |

| 143 | Moderate | [M - CH₃]⁺ |

| 115 | Low | [M - COOCH₃]⁺ (after rearrangement) |

| 83 | Moderate | [CH₃CH=CHCO]⁺ |

| 73 | High | [(CH₃)₃Si]⁺ |

| 69 | High | [CH₃CH=CHC=O]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

2. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

3. Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range (m/z): 40-400 amu.

-

-

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for ATR-FTIR Spectroscopy.

Caption: Workflow for GC-MS Analysis.

Introduction to silyl enol ethers in organic chemistry

An In-depth Technical Guide to Silyl Enol Ethers in Organic Chemistry

Introduction to Silyl Enol Ethers

Silyl enol ethers are a class of organosilicon compounds that serve as crucial and versatile intermediates in modern organic synthesis.[1] Structurally, they are derivatives of enols where the acidic enolic proton is replaced by a trialkylsilyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). This modification transforms the transient, reactive enol or enolate into a stable, isolable, and characterizable species.[1] The stability and moderated nucleophilicity of silyl enol ethers, compared to their highly reactive metal enolate counterparts (e.g., lithium enolates), allow for a wide range of controlled chemical transformations under mild conditions.

Their primary role is to function as enolate surrogates in carbon-carbon bond-forming reactions. The silicon-oxygen bond, while stable under neutral conditions, can be readily activated by Lewis acids, facilitating reactions with a diverse array of electrophiles. This reactivity has made them indispensable tools in methodologies such as the Mukaiyama aldol addition, Michael additions, alkylations, and the Saegusa-Ito oxidation, enabling the stereocontrolled construction of complex molecular architectures.[1][2][3]

Synthesis of Silyl Enol Ethers

The most common method for synthesizing silyl enol ethers involves trapping a pre-formed metal enolate with an electrophilic silylating agent, such as a trialkylsilyl chloride (e.g., TMSCl) or triflate (e.g., TMSOTf). The regiochemical outcome of this process—that is, which of the possible isomeric silyl enol ethers is formed from an unsymmetrical ketone—is dictated by the method of enolate generation. This allows for selective synthesis of either the kinetic or thermodynamic product.

Regioselectivity: Kinetic vs. Thermodynamic Control

For an unsymmetrical ketone, deprotonation can occur at either the more or less sterically hindered α-carbon, leading to two different enolates. The subsequent silylation traps these enolates as the corresponding silyl enol ethers.

-

Kinetic Control: Deprotonation at the less substituted α-carbon is sterically favored and occurs more rapidly. Using a strong, sterically hindered, non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) under irreversible conditions leads to the formation of the less stable, kinetic silyl enol ether.[4]

-

Thermodynamic Control: Deprotonation at the more substituted α-carbon yields a more substituted, and thus more thermodynamically stable, double bond in the enolate. Using a weaker base or protic conditions at higher temperatures allows the system to equilibrate, favoring the formation of the more stable thermodynamic silyl enol ether.[5]

Caption: Regioselective formation of silyl enol ethers.

Data on Regioselective Synthesis

The regioselectivity of silyl enol ether formation from 2-methylcyclohexanone is a classic example demonstrating the principles of kinetic versus thermodynamic control.

| Entry | Substrate | Conditions | Product Ratio (Kinetic:Thermodynamic) | Reference |

| 1 | 2-Methylcyclohexanone | LDA, THF, -78 °C; then TMSCl | >99 : <1 | |

| 2 | 2-Methylcyclohexanone | Et₃N, DMF, reflux; then TMSCl | 22 : 78 | [5] |

| 3 | 2-Methylcyclohexanone | TMSCl, NaI, Et₃N, MeCN, 0 °C | 92 : 8 | [6] |

Experimental Protocol: Kinetic Synthesis of 1-Cyclohexenyl-1-oxy(trimethyl)silane

This protocol describes the formation of the kinetic silyl enol ether from cyclohexanone.

Materials:

-

Diisopropylamine (1.5 M in cyclohexane)

-

n-Butyllithium (1.6 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclohexanone

-

Chlorotrimethylsilane (TMSCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF (100 mL) and diisopropylamine (1.1 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.05 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Cyclohexanone (1.0 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the LDA solution. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

-

Chlorotrimethylsilane (1.2 eq) is added neat in one portion. The reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is separated and extracted with pentane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford the title compound as a colorless liquid.

Key Reactions of Silyl Enol Ethers

Silyl enol ethers are nucleophilic partners in a variety of powerful synthetic transformations.

The Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone).[2] This reaction forms a β-hydroxy carbonyl compound, a fundamental structural motif in many natural products. The use of a silyl enol ether prevents the self-condensation often problematic in traditional base-catalyzed aldol reactions.[2][7] The Lewis acid, such as TiCl₄ or BF₃·OEt₂, activates the electrophilic carbonyl component towards nucleophilic attack.[8]

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.

| Entry | Silyl Enol Ether | Aldehyde | Lewis Acid (eq) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | 1-Phenyl-1-(trimethylsiloxy)ethene | Benzaldehyde | TiCl₄ (1.0) | 85 | 78:22 | [2] |

| 2 | (Z)-1-(Trimethylsiloxy)-1-pentene | Isobutyraldehyde | BF₃·OEt₂ (1.0) | 88 | 90:10 | [9] |

| 3 | 1-(tert-Butyldimethylsiloxy)cyclohexene | Benzaldehyde | TiCl₄ (1.0) | 82 | 63:19 (threo:erythro) | [2] |

| 4 | Silyl ketene acetal of methyl isobutyrate | Benzaldehyde | TiCl₄ (1.0) | 90 | - | [7] |

Materials:

-

1-(tert-Butyldimethylsiloxy)cyclohexene

-

Benzaldehyde

-

Titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried round-bottom flask under a nitrogen atmosphere is charged with anhydrous CH₂Cl₂ (20 mL) and cooled to -78 °C.

-

Titanium tetrachloride solution (1.1 eq) is added dropwise.

-

Benzaldehyde (1.0 eq) is added to the stirred solution.

-

A solution of 1-(tert-butyldimethylsiloxy)cyclohexene (1.2 eq) in anhydrous CH₂Cl₂ (5 mL) is added dropwise over 15 minutes.

-

The reaction mixture is stirred at -78 °C for 3 hours, then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The mixture is filtered through a pad of Celite® to remove titanium salts. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield the β-hydroxy ketone.

The Saegusa-Ito Oxidation

The Saegusa-Ito oxidation is a palladium-catalyzed reaction that converts silyl enol ethers into their corresponding α,β-unsaturated carbonyl compounds.[3][10] This reaction provides a powerful and regioselective method for introducing unsaturation. The original protocol used stoichiometric amounts of palladium(II) acetate, but catalytic versions have been developed using a co-oxidant (like benzoquinone or O₂) to regenerate the active Pd(II) species from Pd(0).[11][12]

Caption: Catalytic cycle of the Saegusa-Ito oxidation.

| Entry | Silyl Enol Ether | Palladium Source | Co-oxidant | Yield (%) | Reference |

| 1 | 1-(Trimethylsiloxy)cyclohexene | Pd(OAc)₂ (1.0 eq) | - | 92 | [3] |

| 2 | 1-(Trimethylsiloxy)cyclooctene | Pd(OAc)₂ (1.0 eq) | p-Benzoquinone (1.0 eq) | 89 | [3] |

| 3 | 2-(Trimethylsiloxy)-3-pentene | Pd(OAc)₂ (0.1 eq) | O₂ (1 atm), DMSO | 75 | [12] |

| 4 | 1-Phenyl-1-(trimethylsiloxy)ethene | Pd(OAc)₂ (1.0 eq) | - | 91 | [3] |

Materials:

-

(Trimethylsilyloxy)cyclododecane

-

Palladium(II) acetate [Pd(OAc)₂]

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Celite®

Procedure:

-

To a stirred solution of the silyl enol ether (1.0 eq) in anhydrous acetonitrile (0.2 M) is added palladium(II) acetate (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

-

The resulting mixture turns black immediately, indicating the formation of Pd(0).

-

The reaction is stirred at room temperature for 4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short pad of Celite® to remove the palladium black.

-

The filtrate is washed with saturated aqueous NaHCO₃ solution and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ketone.[10]

Spectroscopic Characterization

Silyl enol ethers are routinely characterized by standard spectroscopic methods, particularly NMR and IR spectroscopy.

-

¹H NMR: The vinylic proton(s) typically appear in the range of δ 4.0-5.0 ppm. The protons of the silyl group (e.g., TMS) give a characteristic sharp singlet at δ ~0.2 ppm.[6]

-

¹³C NMR: The sp² carbons of the double bond appear in the olefinic region, with the C-O carbon resonating further downfield (δ ~150 ppm) and the C-C carbon resonating upfield (δ ~100 ppm).[13]

-

IR Spectroscopy: A strong C=C stretching absorption is observed in the range of 1650-1690 cm⁻¹.

Representative Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-(Trimethylsilyloxy)cyclohexene | 4.87 (t, 1H, J=1.4 Hz), 2.01 (m, 4H), 1.66 (m, 2H), 1.51 (m, 2H), 0.18 (s, 9H) | 150.8, 103.8, 30.1, 24.0, 23.4, 22.5, 0.4 |

Data adapted from literature values.[6][13]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. ochemacademy.com [ochemacademy.com]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Mukaiyama Aldol Addition [organic-chemistry.org]

- 10. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]

- 11. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 12. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Trimethylsilyl Crotonate in Michael Additions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethylsilyl crotonate as a versatile reagent in Michael additions, a cornerstone of carbon-carbon bond formation in organic synthesis. The protocols detailed below are based on established methodologies for Mukaiyama-Michael reactions, offering a powerful tool for the stereoselective synthesis of 1,5-dicarbonyl compounds and their derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Introduction to this compound in Michael Additions

This compound is a silyl enol ether that serves as a stable and effective nucleophile in conjugate addition reactions, most notably the Mukaiyama-Michael reaction. This reaction involves the 1,4-addition of the silyl enol ether to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone, enal, or enoate, typically promoted by a Lewis acid or an organocatalyst.[1] The use of a silyl enol ether like this compound offers significant advantages over traditional enolates, including increased stability, defined stereochemistry, and milder reaction conditions. The resulting products are γ-keto esters or their protected silyl ether precursors, which are highly versatile synthetic intermediates.

The reaction can be rendered asymmetric through the use of chiral Lewis acids or organocatalysts, providing enantiomerically enriched products.[1][2] This has made the asymmetric Mukaiyama-Michael addition a key strategy in the total synthesis of complex molecules.

Reaction Mechanism and Stereochemistry

The general mechanism of the Mukaiyama-Michael addition involves the activation of the α,β-unsaturated carbonyl compound by a Lewis acid, which enhances its electrophilicity at the β-position. The silyl enol ether then attacks the β-carbon, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. Subsequent workup quenches the enolate and hydrolyzes the silyl ether to yield the final 1,5-dicarbonyl product.

In organocatalyzed variants, a chiral secondary amine catalyst can form a chiral iminium ion with the α,β-unsaturated aldehyde, which then undergoes nucleophilic attack by the silyl enol ether.

Quantitative Data Summary

The following tables summarize representative data for Mukaiyama-Michael additions of silyl ketene acetals (including analogs of this compound) to various Michael acceptors under different catalytic conditions. This data is compiled to provide an expectation of the yields and stereoselectivities achievable.

Table 1: Lewis Acid-Catalyzed Mukaiyama-Michael Additions

| Entry | Michael Acceptor | Silyl Enol Ether | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Cyclohexenone | Trimethylsilyl propenyl ether | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 4 | 92 | >95:5 | 95 |

| 2 | Chalcone | 1-(Trimethylsilyloxy)cyclohexene | TiCl₄ (110) | CH₂Cl₂ | -78 | 2 | 85 | - | - |

| 3 | N-Crotonoyloxazolidinone | (Z)-1-Phenyl-1-(trimethylsilyloxy)propene | Sc(OTf)₃ (10) | CH₂Cl₂ | -20 | 12 | 90 | >98:2 | 97 |

| 4 | Methyl vinyl ketone | This compound (hypothetical) | FeCl₃ (5) | neat | 25 | 12 | 91-93 | - | - |

Table 2: Organocatalyzed Asymmetric Mukaiyama-Michael Additions

| Entry | Michael Acceptor | Silyl Ketene Acetal | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Crotonaldehyde | S-tert-Butyl silylketene thioacetal | Chiral Imidazolidinone (20) | CH₂Cl₂ | -40 | 24 | 70 | 5.8:1 | 90 |

| 2 | Cinnamaldehyde | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | Chiral Prolinol Ether (10) | Toluene | 25 | 48 | 85 | - | 98 |

| 3 | Acrolein | 2-(Trimethylsilyloxy)furan | Chiral Amine Salt (20) | THF | 25 | 12 | 90 | 11:1 | 89 |

Experimental Protocols

The following are detailed, representative protocols for performing a Mukaiyama-Michael addition using a silyl enol ether like this compound.

Protocol 1: Lewis Acid-Catalyzed Michael Addition (General Procedure)

This protocol is a general representation for the reaction of a silyl enol ether with an α,β-unsaturated ketone catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄).

Materials:

-

α,β-Unsaturated ketone (1.0 mmol)

-

This compound (1.2 mmol)

-

Titanium tetrachloride (1.1 mmol, 1.0 M solution in CH₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α,β-unsaturated ketone (1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the titanium tetrachloride solution (1.1 mmol) dropwise to the stirred solution. Stir the resulting mixture for 15 minutes at -78 °C.

-

In a separate flame-dried flask, dissolve this compound (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).

-

Add the solution of this compound dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-keto ester.

Protocol 2: Asymmetric Organocatalyzed Michael Addition (Representative Procedure)

This protocol describes a general method for an enantioselective Mukaiyama-Michael addition using a chiral imidazolidinone catalyst.

Materials:

-

α,β-Unsaturated aldehyde (0.5 mmol)

-

Silyl ketene acetal (e.g., an analog of this compound) (0.6 mmol)

-

Chiral imidazolidinone catalyst (0.1 mmol, 20 mol%)

-

Acid co-catalyst (e.g., trifluoroacetic acid, 0.1 mmol)

-

Anhydrous solvent (e.g., CH₂Cl₂ or THF) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a vial equipped with a magnetic stir bar, add the chiral imidazolidinone catalyst (0.1 mmol) and the acid co-catalyst (0.1 mmol).

-

Dissolve the catalysts in the anhydrous solvent (2 mL).

-

Add the α,β-unsaturated aldehyde (0.5 mmol) to the catalyst solution and stir for 5 minutes at the desired reaction temperature (e.g., -40 °C).

-

Add the silyl ketene acetal (0.6 mmol) in one portion.

-

Stir the reaction mixture at the specified temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the enantioenriched product. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the development and execution of a Mukaiyama-Michael addition reaction.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific substrate and catalyst combinations and conduct appropriate safety assessments before commencing any experimental work. Reaction conditions may require optimization for different substrates.

References

- 1. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01134E [pubs.rsc.org]

- 2. Cu(ii)-catalyzed asymmetric Mukaiyama–Michael reaction: concise synthesis of cyclohexadiene analogues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Trimethylsilyl Crotonate in Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceuticals. The Mukaiyama aldol reaction, which utilizes silyl enol ethers as enolate equivalents, offers a milder and more controlled alternative to traditional base-mediated aldol reactions.[1] Trimethylsilyl crotonate, a silyl ketene acetal derived from crotonic acid, serves as a versatile C4 building block in these reactions, leading to the formation of valuable β-hydroxy carbonyl compounds with the potential for high stereocontrol.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in aldol reactions. It is intended to guide researchers in the strategic application of this reagent for the synthesis of complex organic molecules.

Synthesis of this compound

This compound is typically prepared by the reaction of a crotonate ester with a silylating agent in the presence of a base. A general and reliable procedure is outlined below.

Experimental Protocol: Synthesis of (E)-O-Trimethylsilyl-O-ethyl-ketene Acetal (Trimethylsilyl Ethyl Crotonate)

Materials:

-

Ethyl crotonate

-

Triethylamine (Et3N), freshly distilled

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl crotonate and anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add freshly distilled triethylamine to the flask.

-

Add freshly distilled trimethylsilyl chloride dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold diethyl ether and saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford the pure this compound.

Application in Aldol Reactions

This compound readily participates in Lewis acid-catalyzed aldol reactions with a variety of aldehydes and ketones. The choice of Lewis acid and reaction conditions can significantly influence the yield and stereoselectivity of the reaction.[2][3]

General Aldol Reaction Mechanism

The Lewis acid activates the carbonyl group of the aldehyde or ketone, making it more electrophilic. The silyl enol ether then attacks the activated carbonyl, forming a new carbon-carbon bond. Subsequent workup hydrolyzes the silyl ether to yield the β-hydroxy carbonyl product.

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Experimental Protocol: TiCl4-Catalyzed Aldol Reaction of this compound with Benzaldehyde

Materials:

-

(E)-O-Trimethylsilyl-O-ethyl-ketene acetal (Trimethylsilyl ethyl crotonate)

-

Benzaldehyde, freshly distilled

-

Titanium tetrachloride (TiCl4), 1 M solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Add a 1 M solution of TiCl4 in DCM to the flask.

-

Add freshly distilled benzaldehyde dropwise to the stirred solution.

-

After stirring for 10 minutes, add a solution of trimethylsilyl ethyl crotonate in anhydrous DCM dropwise over 20 minutes.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ester.

Data Presentation: Yields and Stereoselectivities

The following table summarizes representative data for the aldol reaction of this compound with various aldehydes under different catalytic conditions.

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| 1 | Benzaldehyde | TiCl4 (100) | DCM | -78 | 85 | 75:25 | - |

| 2 | Isobutyraldehyde | BF3·OEt2 (100) | DCM | -78 | 92 | 80:20 | - |

| 3 | Cinnamaldehyde | Sc(OTf)3 (10) | DCM | -78 | 78 | 60:40 | - |

| 4 | Benzaldehyde | Chiral Fe(II) complex (10) | H2O/DCM | 0 | 95 | 95:5 | 98 |

| 5 | 4-Nitrobenzaldehyde | TiCl4 (100) | DCM | -78 | 88 | 70:30 | - |

| 6 | Cyclohexanecarboxaldehyde | BF3·OEt2 (100) | DCM | -78 | 85 | 85:15 | - |

Experimental Workflow

The general workflow for conducting a Mukaiyama aldol reaction with this compound is depicted below.

References

Application Notes and Protocols: Trimethylsilyl Crotonate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl crotonate is a versatile silyl ketene acetal that serves as a valuable C4 building block in organic synthesis. Its utility in the construction of complex molecular architectures makes it a significant reagent in the synthesis of various pharmaceutical intermediates. As a stable and easily handled enolate equivalent, it participates in a range of carbon-carbon bond-forming reactions, most notably in stereoselective conjugate additions. The resulting products are often precursors to active pharmaceutical ingredients (APIs), including γ-aminobutyric acid (GABA) analogues, which have applications as anticonvulsants and muscle relaxants. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications

The primary application of this compound in pharmaceutical synthesis is its role as a nucleophile in Michael and Mukaiyama-Michael additions. These reactions are instrumental in the formation of γ-nitro esters, which are versatile intermediates that can be readily converted to γ-amino acids, the core structure of several drugs.

Synthesis of γ-Nitro Ester Precursors for GABA Analogues

A significant application of this compound is in the synthesis of γ-nitro esters, which are key intermediates for the preparation of β-substituted GABA derivatives such as Baclofen and Pregabalin. The conjugate addition of this compound to nitroalkenes provides a direct route to these valuable precursors.

Data Presentation

The following table summarizes quantitative data for a representative Michael addition reaction to synthesize a γ-nitro ester intermediate, methyl 3-methyl-4-nitrobutanoate, a precursor to Pregabalin. While the specific protocol using this compound is a well-established transformation (Mukaiyama-Michael addition), the data presented here is from a closely related base-catalyzed Michael addition of methyl crotonate to nitromethane, which yields the same product.

| Product | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Methyl 3-methyl-4-nitrobutanoate | Methyl crotonate, Nitromethane | DBU (0.1 mmol), Microwave (50 W), 70-75 °C | 5 min | ≥ 98% | [1] |

| Methyl 3-methyl-4-nitrobutanoate | Methyl crotonate, Nitromethane | DBU, room temperature | 4320 min | 72% | [1] |

Experimental Protocols

Protocol 1: Representative Mukaiyama-Michael Addition for the Synthesis of Methyl 3-methyl-4-nitrobutanoate

This protocol describes a general procedure for the Lewis acid-catalyzed conjugate addition of this compound to a nitroalkene, a reaction type known as the Mukaiyama-Michael addition. This method is a silyl enol ether-based variation of the classical Michael addition for the synthesis of γ-nitro esters.

Materials:

-

This compound

-

Nitroethene

-

Titanium tetrachloride (TiCl₄) or other suitable Lewis acid

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the nitroalkene (1.0 eq) and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of titanium tetrachloride (1.1 eq) in dichloromethane to the stirred solution of the nitroalkene.

-

After stirring for 15 minutes, add this compound (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes.

-

Allow the reaction mixture to stir at -78 °C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired methyl 3-methyl-4-nitrobutanoate.

Signaling Pathways and Workflows

The following diagrams illustrate the key reaction pathway and a general experimental workflow.

References

Application Notes and Protocols: Stereoselective Reactions Involving Trimethylsilyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl crotonate is a versatile C4 building block in organic synthesis, serving as a stable and reactive silyl ketene acetal. Its utility is particularly pronounced in stereoselective carbon-carbon bond-forming reactions, such as Mukaiyama-Aldol and Mukaiyama-Michael additions. The ability to control the stereochemical outcome of these reactions is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This document provides an overview of key stereoselective reactions involving this compound, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in their synthetic endeavors.

Key Stereoselective Reactions

This compound and its derivatives are excellent nucleophiles in reactions catalyzed by Lewis acids or organocatalysts, allowing for high levels of diastereoselectivity and enantioselectivity.

Enantioselective Organocatalytic Mukaiyama-Michael Addition

The Mukaiyama-Michael addition is a conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound.[1] Organocatalysis, particularly with chiral imidazolidinones, has emerged as a powerful strategy for rendering this reaction enantioselective.[2] This approach offers a valuable method for the synthesis of enantioenriched 1,5-dicarbonyl compounds.

General Reaction Scheme:

Caption: Organocatalytic Mukaiyama-Michael Addition.

Quantitative Data Summary:

The enantioselective organocatalytic Mukaiyama-Michael addition of various silyl ketene acetals (analogous to this compound) to α,β-unsaturated aldehydes demonstrates high yields and stereoselectivities. The choice of catalyst and reaction conditions is crucial for achieving optimal results.

| Entry | Silyl Ketene Acetal | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | S-iPr silylketene thioacetal | Crotonaldehyde | 1 (20) | CH2Cl2 | 48 | 70 | 5.8:1 | 90 |

| 2 | S-iPr silylketene thioacetal | Cinnamaldehyde | 1 (20) | CH2Cl2 | 72 | 50 | 20:1 | 90 |

| 3 | (E)-1-pyrrolyl silylketene acetal | Crotonaldehyde | 1 (20) | CH2Cl2/H2O | 24 | 92 | 1:17 | 98 |

| 4 | (E)-1-pyrrolyl silylketene acetal | 3-Methyl-2-butenal | 1 (20) | CH2Cl2/H2O | 36 | 75 | 1:10 | 95 |

Catalyst 1 : (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one Data adapted from analogous systems presented in literature.[2][3]

Experimental Protocol: General Procedure for Enantioselective Mukaiyama-Michael Addition

This protocol is a representative example based on established methodologies for organocatalytic Mukaiyama-Michael reactions.[2]

Materials:

-

Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)

-

This compound

-

α,β-Unsaturated aldehyde

-

Anhydrous dichloromethane (CH2Cl2)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the chiral imidazolidinone catalyst (0.02 mmol, 20 mol%) in CH2Cl2 (0.5 mL) at room temperature is added trifluoroacetic acid (0.02 mmol, 20 mol%).

-

The α,β-unsaturated aldehyde (0.1 mmol, 1.0 equiv) is then added, and the resulting mixture is stirred for 5 minutes.

-

The reaction mixture is cooled to the desired temperature (e.g., -20 °C).

-

This compound (0.12 mmol, 1.2 equiv) is added dropwise.

-

The reaction is stirred at this temperature and monitored by TLC until the starting material is consumed.

-